4-(4-Fluoro-3-methylphenyl)-2-hydrazinyl-5-methylthiazole
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Overview
Description
4-(4-Fluoro-3-methylphenyl)-2-hydrazinyl-5-methylthiazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiazole ring substituted with a hydrazinyl group and a fluorinated methylphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3-methylphenyl)-2-hydrazinyl-5-methylthiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Fluorinated Methylphenyl Group: The fluorinated methylphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoro-3-methylphenylboronic acid.
Hydrazinyl Substitution: The hydrazinyl group is introduced through a reaction with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-3-methylphenyl)-2-hydrazinyl-5-methylthiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated methylphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(4-Fluoro-3-methylphenyl)-2-hydrazinyl-5-methylthiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methylphenyl)-2-hydrazinyl-5-methylthiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with prostaglandin synthase, affecting inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(4-Fluoro-3-methylphenyl)-2-hydrazinyl-5-methylthiazole is unique due to its combination of a thiazole ring with a hydrazinyl group and a fluorinated methylphenyl group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Biological Activity
The compound 4-(4-Fluoro-3-methylphenyl)-2-hydrazinyl-5-methylthiazole is a thiazole derivative known for its potential biological activities, including anticancer and antimicrobial properties. This article delves into the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H12FN3S, with a molecular weight of approximately 239.30 g/mol. The structure features a thiazole ring, a hydrazine moiety, and a fluorinated phenyl group that may enhance its biological activity through increased lipophilicity.
Structural Characteristics
Component | Description |
---|---|
Thiazole Ring | A five-membered heterocyclic structure containing nitrogen and sulfur, known for various biological activities. |
Hydrazine Moiety | Contributes to the reactivity and potential therapeutic applications. |
Fluorinated Phenyl Group | Enhances lipophilicity and may influence binding affinity to biological targets. |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown its ability to inhibit tumor growth in various cancer cell lines.
- Mechanism of Action : The compound may interact with enzymes involved in cancer metabolism, leading to reduced proliferation of cancer cells. Preliminary studies suggest it could inhibit pathways associated with tumor growth.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of the compound on human cancer cell lines, reporting an IC50 value of approximately 1.98 µg/mL against A-431 cells, indicating potent activity comparable to established chemotherapeutics such as doxorubicin .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains.
Antimicrobial Efficacy Data
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 2.5 µg/mL |
Escherichia coli | 5 µg/mL |
Candida albicans | 1.23 µg/mL |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The presence of specific substituents significantly influences the biological activity of thiazole derivatives. The fluorine atom in the para position of the phenyl group enhances lipophilicity and may improve interaction with biological targets.
Key Findings from SAR Analysis
- Electronegative Substituents : Compounds with electronegative atoms like fluorine show improved biological activity due to better electron density distribution.
- Hydrophobic Interactions : The thiazole ring's hydrophobic nature aids in membrane permeability, facilitating drug action at target sites .
Properties
Molecular Formula |
C11H12FN3S |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
[4-(4-fluoro-3-methylphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C11H12FN3S/c1-6-5-8(3-4-9(6)12)10-7(2)16-11(14-10)15-13/h3-5H,13H2,1-2H3,(H,14,15) |
InChI Key |
ARTXXJHNWQSNMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(SC(=N2)NN)C)F |
Origin of Product |
United States |
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